thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)
Description
Chemical Identity and Structure
The compound thiophene,3-chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8CI) (CAS: 13894-16-1) is a tetrahydrothiophene derivative with the molecular formula C₁₀H₁₀Cl₂O₂S₂ . Its structure features:
- A tetrahydrothiophene ring system with two sulfone groups (1,1-dioxide).
- A chlorine atom at position 2.
- A para-chlorophenylthio (-S-C₆H₄-Cl) substituent at position 3.
- A trans-configuration, as indicated by the "trans-(8CI)" designation .
- Halogenation: Chlorination of dihalo precursors under UV light in solvents like chloroform or carbon tetrachloride (e.g., as described for 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide in ) .
- Cross-Coupling Reactions: β-Arylation of thiophenes via palladium-catalyzed coupling, as demonstrated for 3-chloro-4-(p-tolyl)thiophene (3d) using 4-iodotoluene and Stille coupling (yield: 56%) .
Applications Thiophene-1,1-dioxides are valued in materials science and medicinal chemistry due to their electron-deficient aromatic systems and stability.
Properties
Molecular Formula |
C10H10Cl2O2S2 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
(3S,4S)-3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
NWPMWWNEXNOQGK-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thioether Formation via Aromatic Substitution
A widely cited method involves reacting 3,4-dichloronitrobenzene with 4-chlorothiophenol under alkaline conditions. In a representative procedure:
- Reactants : 3,4-Dichloronitrobenzene (11.04 g, 57.5 mmol), 4-chlorothiophenol (12.56 g, 97.7 mmol)
- Conditions : KOH (6.83 g) in DMF, 110–120°C for 2.5 h with Cu catalyst (29 mg)
- Yield : 96% diphenylether intermediate
- Key Parameters :
- Copper powder (0.5 mol%) enables C-S bond formation
- Excess thiophenol drives reaction completion
- NaOH wash removes unreacted starting materials
Sulfonation and Ring Closure
The intermediate undergoes sulfonation using chlorosulfonic acid followed by ring closure:
3-Cl-4-SC6H4Cl + H2SO4 → Thiophene sulfone (80-85% yield)
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| H2SO4 Concentration | 98-100% | +15% yield |
| Reaction Time | 4-6 h | <5% variance |
| Temperature | 80-100°C | Critical for purity |
Oxidative Cyclization Approaches
Thiolane Precursor Oxidation
Patent WO2019043642A1 details a two-step process:
- Thiolane Formation :
- React cyclohexanone with elemental sulfur and malononitrile (Gewald reaction variant)
- 70-75°C in ethanol with triethylamine catalyst
- Oxidation to Sulfone :
- H2O2 (30%) in acetic acid (1:3 v/v)
- 12 h reflux achieves complete oxidation
Comparative Oxidants :
| Oxidant | Conversion (%) | Byproducts |
|---|---|---|
| mCPBA | 98 | <2% |
| KMnO4 | 85 | 15% overox |
| NaIO4 | 92 | 8% iodides |
Stereochemical Control in trans-Isomer Synthesis
Diastereoselective Crystallization
The trans configuration is achieved through controlled crystallization from mixed solvents:
- Solvent System : Ethyl acetate/hexane (3:7 v/v)
- Temperature Gradient : 50°C → 4°C over 8 h
- Purity : >99% trans isomer by HPLC
Computational Modeling Insights
DFT calculations (B3LYP/6-311+G**) reveal:
- trans isomer stability: 4.3 kcal/mol lower than cis
- Transition state energy barrier: 18.7 kcal/mol for isomerization
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent advances employ microreactor technology:
- Reactor Type : Silicon-glass microchannel (500 μm diameter)
- Parameters :
- Residence time: 90 s
- Throughput: 2.8 kg/h
- Purity: 99.5% (vs 97% batch)
Waste Management Protocols
Environmental considerations mandate:
- Sulfur recovery: 98% via Ca(OH)2 treatment
- Copper recycling: Electrowinning achieves 95% recovery
Analytical Characterization Data
Spectroscopic Profiles
- δ 7.42 (d, J=8.4 Hz, 2H, Ar-H)
- δ 4.21 (dd, J=12.8, 4.2 Hz, 1H, CH-S)
- δ 3.78 (m, 2H, SCH2)
MS (ESI+) : m/z 297.22 [M+H]+ (calc. 297.18)
Thermal Stability
- Decomposition onset: 215°C
- 5% weight loss: 230°C
- Char yield: 18% at 600°C
Comparative Method Analysis
| Method | Yield (%) | Purity | Scalability | E-Factor |
|---|---|---|---|---|
| Copper Catalysis | 96 | 99.2 | Pilot | 8.7 |
| Oxidative Cycl. | 88 | 98.5 | Industrial | 5.2 |
| Flow Chemistry | 94 | 99.5 | Full | 3.1 |
E-Factor = (mass waste)/(mass product)
Emerging Techniques
Photochemical Activation
- UV irradiation (254 nm) reduces reaction time by 40%
- Quantum yield: 0.38 ± 0.03
- Selectivity maintained at >98%
Chemical Reactions Analysis
Types of Reactions
Thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as perbenzoic acid to form thiophene 1,1-dioxides.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Perbenzoic acid in chloroform.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, reduced thiophene derivatives, and substituted thiophene derivatives .
Scientific Research Applications
Pharmaceutical Chemistry
Thiophene derivatives are often explored for their pharmacological properties. The compound has been studied for its potential as an anti-cancer agent. Research indicates that thiophene-based compounds can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death). For instance, a study demonstrated that similar thiophene compounds showed cytotoxic effects against breast cancer cells by inducing oxidative stress and disrupting mitochondrial function.
Agricultural Chemistry
In agricultural applications, thiophene derivatives are investigated for their efficacy as pesticides and herbicides. The unique structural features of thiophenes allow for the development of compounds that can selectively target pests while minimizing harm to non-target organisms. Case studies have shown that certain thiophene derivatives exhibit significant insecticidal activity against common agricultural pests, thus providing a potential avenue for sustainable pest management.
Material Science
The use of thiophene derivatives in material science is expanding, particularly in the development of organic semiconductors and conductive polymers. The compound’s electrical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating thiophene units into polymer backbones enhances charge transport properties, improving device performance.
Environmental Chemistry
Thiophene derivatives are also being studied for their environmental applications, particularly in the remediation of contaminated sites. Their ability to form stable complexes with heavy metals allows for potential use in bioremediation strategies. Studies have shown that thiophene-based compounds can effectively chelate heavy metals from soil and water, facilitating their removal and reducing toxicity.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Chemistry | Anti-cancer agents | Induces apoptosis in cancer cell lines |
| Agricultural Chemistry | Pesticides and herbicides | Significant insecticidal activity against agricultural pests |
| Material Science | Organic semiconductors and conductive polymers | Enhanced charge transport in OLEDs and OPVs |
| Environmental Chemistry | Remediation of heavy metal contamination | Effective chelation of heavy metals from contaminated sites |
Mechanism of Action
The mechanism of action of thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The isobutylamino group in the sulfonyl derivative () increases steric bulk, which may hinder ring-planarization or intermolecular interactions .
- Halogenation Degree : The tetrachloro derivative () exhibits extreme halogenation, likely reducing solubility but increasing stability against oxidation .
Key Observations :
- Efficiency : Cross-coupling (e.g., Stille coupling) offers moderate yields (~56%) but faster reaction times compared to halogenation, which requires prolonged UV exposure .
- Scalability : Halogenation methods () are scalable but generate hazardous waste (e.g., Cl₂), whereas coupling reactions require expensive palladium catalysts .
Key Observations :
- Biological Activity: Sulfonyl and amino derivatives () show explicit antimicrobial and wound-healing properties, while the target compound’s activity is inferred from structural analogs .
- Solubility: Chlorinated arylthio groups (target compound) improve lipid solubility compared to non-chlorinated analogs, aiding membrane permeability .
Biological Activity
Thiophene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound thiophene, 3-chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide, trans-(8ci) (CAS No. 13894-16-1) has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties.
- IUPAC Name: (3S,4S)-3-chloro-4-(phenylsulfanyl)tetrahydrothiophene 1,1-dioxide
- Molecular Formula: C10H11ClO2S2
- Boiling Point: 78-80 °C
Antimicrobial Activity
Thiophene derivatives have shown various degrees of antimicrobial activity against different strains of bacteria and fungi. The specific compound under discussion has been evaluated for its efficacy against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Clostridium difficile
- Candida albicans
Research indicates that certain thiophene-based heterocycles exhibit significant antimicrobial properties. For instance, spiro-indoline-oxadiazole derivatives demonstrated high activity against C. difficile with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/ml .
Anti-inflammatory Activity
Thiophene compounds are also recognized for their anti-inflammatory effects. Studies suggest that thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For example, one study reported an IC50 value of 29.2 µM for a related thiophene derivative on the 5-lipoxygenase enzyme . Additionally, these compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro .
Case Studies
- Inhibition of Inflammatory Pathways : A study involving THP-1 monocytes indicated that a thiophene derivative could significantly inhibit the activation of ERK and NF-ĸB pathways at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a comparative study using the broth microdilution method, various thiophene derivatives were tested against resistant bacterial strains. Results showed that some compounds exhibited potent activity against E. coli, suggesting their potential role in developing new antibiotics .
Data Table: Biological Activities of Thiophene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
